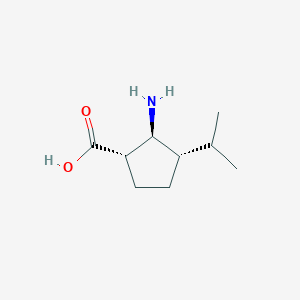![molecular formula C15H7N3 B14227073 5-[(4-Cyanophenyl)ethynyl]pyridine-3-carbonitrile CAS No. 791104-43-3](/img/structure/B14227073.png)
5-[(4-Cyanophenyl)ethynyl]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-Cyanophenyl)ethynyl]pyridine-3-carbonitrile is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a cyanophenyl group attached to an ethynyl linkage, which is further connected to a pyridine ring with a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Cyanophenyl)ethynyl]pyridine-3-carbonitrile typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the formation of carbon-carbon bonds between the cyanophenyl and pyridine moieties. The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5-[(4-Cyanophenyl)ethynyl]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted derivatives.
科学的研究の応用
5-[(4-Cyanophenyl)ethynyl]pyridine-3-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals
作用機序
The mechanism of action of 5-[(4-Cyanophenyl)ethynyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 5-[(4-Cyanophenyl)ethynyl]-3-pyridinecarbonitrile
- 3-Pyridinecarbonitrile, 5-[(4-cyanophenyl)ethynyl]
Uniqueness
5-[(4-Cyanophenyl)ethynyl]pyridine-3-carbonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .
特性
CAS番号 |
791104-43-3 |
|---|---|
分子式 |
C15H7N3 |
分子量 |
229.24 g/mol |
IUPAC名 |
5-[2-(4-cyanophenyl)ethynyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H7N3/c16-8-13-4-1-12(2-5-13)3-6-14-7-15(9-17)11-18-10-14/h1-2,4-5,7,10-11H |
InChIキー |
RWWMZMGIWPMAJD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#CC2=CC(=CN=C2)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


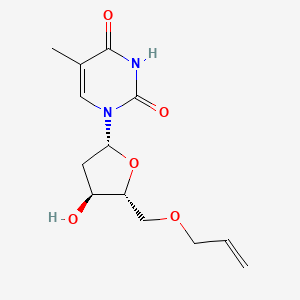
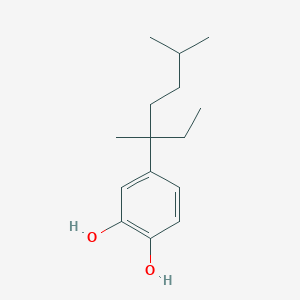
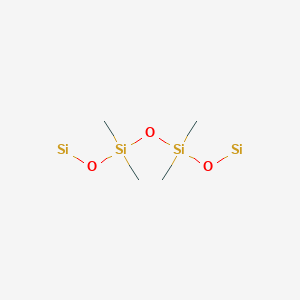
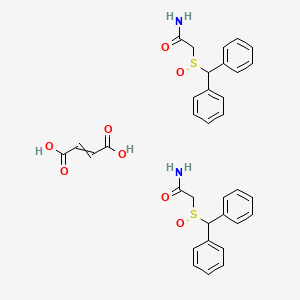
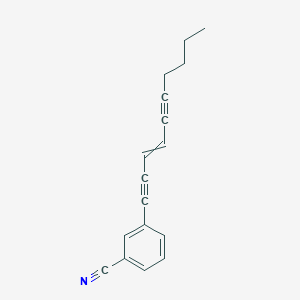
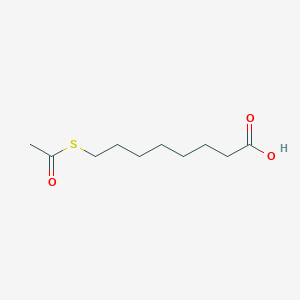
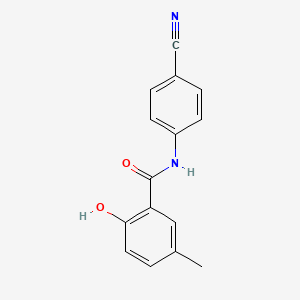
![N-[4-(5-Phenylpenta-2,4-dienoyl)phenyl]benzamide](/img/structure/B14227050.png)
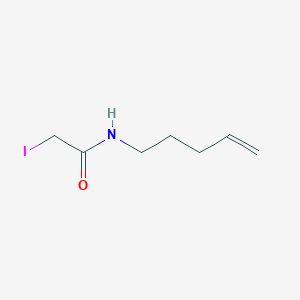
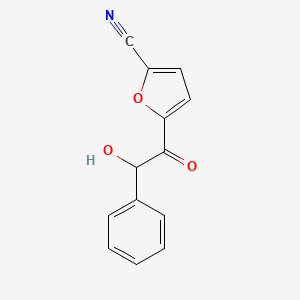
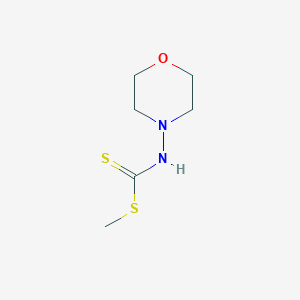
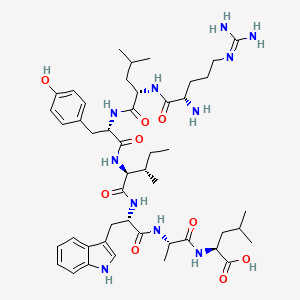
![N,6-Diphenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B14227071.png)
